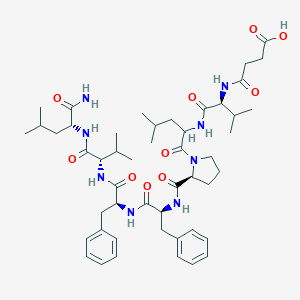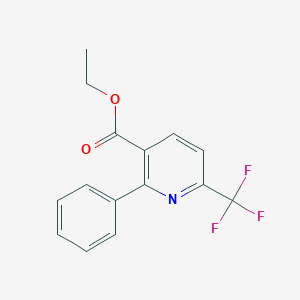
1-Propylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylcyclopentane-1-carbaldehyde (PPCA) is a cyclopentane derivative that has been extensively studied for its chemical and biological properties. It is a colorless liquid with a boiling point of 153°C and a molecular weight of 156.24 g/mol. PPCA is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Propylcyclopentane-1-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
1-Propylcyclopentane-1-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess antitumor properties by inducing apoptosis in cancer cells. Moreover, 1-Propylcyclopentane-1-carbaldehyde has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propylcyclopentane-1-carbaldehyde has several advantages as a research tool. It is readily available, easy to synthesize, and has a high purity. Additionally, 1-Propylcyclopentane-1-carbaldehyde has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to using 1-Propylcyclopentane-1-carbaldehyde in research. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-Propylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthetic methods for 1-Propylcyclopentane-1-carbaldehyde, with the aim of improving its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Propylcyclopentane-1-carbaldehyde and its effects on different cell types. Moreover, the potential of 1-Propylcyclopentane-1-carbaldehyde as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be explored further.
Synthesemethoden
1-Propylcyclopentane-1-carbaldehyde can be synthesized through a variety of methods, including the oxidation of 1-propylcyclopentene with potassium permanganate or chromium trioxide, and the reaction of 1-propylcyclopentene with acetaldehyde in the presence of a catalyst. The latter method is the most commonly used one due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
1-Propylcyclopentane-1-carbaldehyde has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, fungi, and cancer cells in vitro. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
156945-36-7 |
|---|---|
Produktname |
1-Propylcyclopentane-1-carbaldehyde |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
GEBWLZROVYKNOZ-UHFFFAOYSA-N |
SMILES |
CCCC1(CCCC1)C=O |
Kanonische SMILES |
CCCC1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



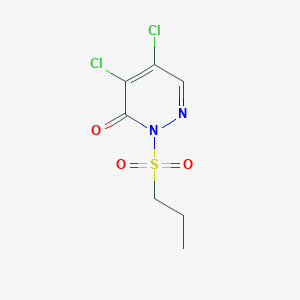
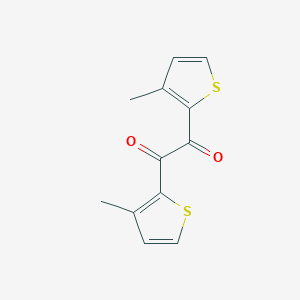


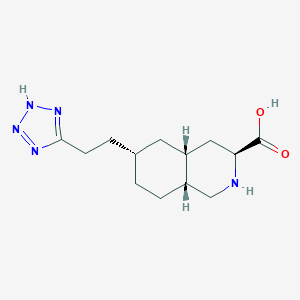

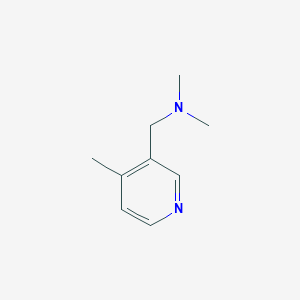
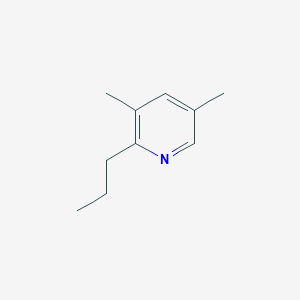
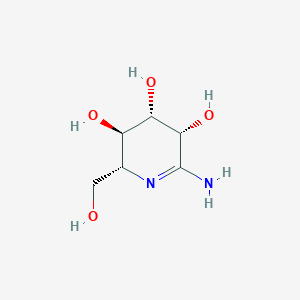

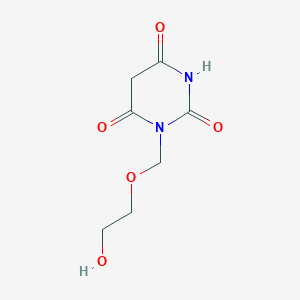
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
